molecular formula C9H16O3 B1527236 Methyl 3-oxo-2-(propan-2-yl)pentanoate CAS No. 1248205-88-0

Methyl 3-oxo-2-(propan-2-yl)pentanoate

Cat. No.: B1527236
CAS No.: 1248205-88-0
M. Wt: 172.22 g/mol
InChI Key: RKCXVGAMCLHQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-2-(propan-2-yl)pentanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-oxo-2-(propan-2-yl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-(propan-2-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-2-(propan-2-yl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-(propan-2-yl)pentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2-(propan-2-yl)pentanoate is unique due to its specific structural features, which confer distinct reactivity and properties. Its isopropyl group and keto functionality make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

methyl 3-oxo-2-propan-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXVGAMCLHQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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